N-1-adamantyl-3-methoxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVCPIRKMABFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-1-adamantyl-3-methoxypropanamide
The synthesis of this compound typically involves the formation of an amide bond between an adamantyl-containing amine and a carboxylic acid derivative.
Precursor Synthesis and Functionalization Strategies
The primary precursors for the synthesis of this compound are 1-adamantylamine and 3-methoxypropanoic acid or its activated derivatives.
1-Adamantylamine Synthesis: 1-adamantylamine can be synthesized through various methods. A common approach involves the reaction of 1-bromoadamantane (B121549) with a nitrogen source. Functionalization of the adamantane (B196018) core is also a key strategy. For instance, adamantane can be functionalized to introduce hydroxyl groups, which can then be converted to other functional groups to facilitate further reactions. researchgate.net
3-Methoxypropanoic Acid Synthesis: This precursor can be prepared from the corresponding ester, methyl 3-methoxypropanoate, through hydrolysis.
Amide Bond Formation Methodologies in the Synthesis of the Compound
The formation of the amide bond is a critical step in the synthesis of this compound. Several methods can be employed for this transformation.
Acid Chloride Method: 3-methoxypropanoic acid can be converted to its more reactive acid chloride derivative, 3-methoxypropanoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with 1-adamantylamine in the presence of a base yields the desired amide. walisongo.ac.id
Coupling Reagents: A variety of coupling reagents can facilitate the direct reaction between 3-methoxypropanoic acid and 1-adamantylamine. wikipedia.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). walisongo.ac.idwikipedia.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Spontaneous Amide Bond Formation: In specific contexts, such as peptide synthesis, amide bonds can form spontaneously between lysine (B10760008) and asparagine side chains. nih.gov While not directly applicable to the synthesis of this compound from its primary precursors, this highlights the diverse strategies available for amide bond formation.
The choice of method often depends on factors like desired yield, purity requirements, and the scale of the synthesis.
Stereoselective Synthesis Approaches for Related Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis are relevant for creating chiral derivatives. For instance, the synthesis of adamantane derivatives with potent antiviral activity has been achieved through stereoselective methods. nih.gov These approaches often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers or diastereomers. nih.gov
Novel Synthetic Routes and Process Optimization
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of amides, including this compound and its derivatives.
Green Chemistry Principles and Sustainable Approaches in Compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In the context of this compound synthesis, this can be achieved through several strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent or employing catalytic methods to avoid the use of stoichiometric and often toxic reagents. nih.govnih.gov
Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemistry can reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. walisongo.ac.id
A comparison of different amide formation reactions using green chemistry metrics like atom economy, reaction mass efficiency, and process mass intensity can help in selecting the most sustainable synthetic route. walisongo.ac.id
Table 1: Comparison of Amide Synthesis Methods based on Green Chemistry Metrics
| Method | Atom Economy | Reaction Mass Efficiency | Process Mass Intensity | Key Advantages | Key Disadvantages |
| Acid Chloride | Moderate | Low to Moderate | High | High reactivity | Generates stoichiometric byproducts, uses hazardous reagents |
| Coupling Reagents | Low | Low | Very High | Mild reaction conditions, high yields | Poor atom economy, expensive reagents, generates significant waste |
| Catalytic Condensation | High | High | Low | High atom economy, environmentally benign | May require higher temperatures, catalyst development is ongoing |
Data in this table is illustrative and based on general principles of amide synthesis. Actual values would depend on the specific reaction conditions and substrates.
Catalysis in this compound Synthesis and Derivatives
Catalysis plays a crucial role in the modern synthesis of amides. Both homogeneous and heterogeneous catalysts can be employed.
Homogeneous Catalysis: Boric acid has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines. walisongo.ac.id This method offers a greener alternative to traditional coupling reagents.
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of easy separation and recyclability. For instance, copper complexes immobilized on supports like activated carbon or carbon nanotubes have been used to catalyze the synthesis of triazoles, a reaction that shares mechanistic principles with some amide formation strategies. nih.gov
The development of novel catalysts continues to be an active area of research, with the goal of achieving highly efficient and selective amide bond formation under mild and sustainable conditions.
Derivatization and Analog Synthesis of this compound
The molecular structure of this compound offers multiple sites for chemical modification to generate analogs for research purposes. These derivatization strategies typically focus on the adamantyl cage, the propanamide linker, or the terminal methoxy (B1213986) group to explore structure-activity relationships (SAR) and optimize physicochemical properties. biomedres.usbiomedres.us
Strategies for Structural Diversification of the Adamantyl Moiety
The bulky, lipophilic adamantane cage is a common target for structural modification to modulate a compound's interaction with biological targets and its pharmacokinetic profile.
Facile condensation reactions are a common method for creating derivatives. For example, adamantane-1-amine can be reacted with various aldehydes to form Schiff bases, or adamantane-1-carboxylic acid can be converted to a hydrazide, which can then be further reacted. biomedres.us Another approach involves the direct inclusion of the adamantane moiety into a molecule through reactions with precursors like 1,3-dehydroadamantane. mdpi.com
Functional groups can be introduced onto the adamantane cage itself. A convenient procedure has been developed for synthesizing (3-hydroxyadamantan-1-yl)methanols, which involves the nitroxylation of adamantane-1-ylmethanols followed by reduction of the resulting nitric acid esters. researchgate.net This introduces a hydroxyl group, a key functional group for forming hydrogen bonds. This method can also be accompanied by oxidation, leading to adamantane-1-carboxylic acids. researchgate.net Such functionalized adamantanes serve as versatile building blocks for more complex analogs. nih.gov
| Adamantane Derivative Type | Synthetic Strategy | Key Reagents/Precursors | Reference(s) |
| Schiff Bases | Condensation Reaction | Adamantane-1-amine, Aldehydes | biomedres.us |
| Hydrazide-hydrazones | Hydrazide formation followed by condensation | Adamantane-1-carbonyl chloride, Hydrazine hydrate | biomedres.us |
| (Adamantan-1-yl)phenylacetic acid derivatives | Direct adamantane inclusion followed by hydrolysis | Phenylacetic acid ethyl ester, 1,3-dehydroadamantane, KOH | mdpi.com |
| Hydroxy-adamantane derivatives | Nitroxylation and subsequent reduction | Adamantan-1-ylmethanols, Fuming nitric acid, Hydrazine hydrate | researchgate.net |
| Isocyano-adamantane derivatives | Single-step reaction from the corresponding amine | 1-(1-adamantylethyl)amine, Chloroform, t-BuOK | mdpi.com |
Modifications of the Propanamide Chain and Methoxy Group
Molecular modification is a key strategy in drug discovery to refine a molecule's properties. biomedres.usbiomedres.us Both the propanamide chain and the methoxy group of this compound are amenable to chemical alteration.
Propanamide Chain Modifications: The amide bond is a central functional group that can be chemically transformed.
Hydrolysis: The amide can be hydrolyzed back to its constituent carboxylic acid (3-methoxypropanoic acid) and amine (1-adamantanamine) under acidic or basic conditions.
Reduction: The amide can be reduced to the corresponding amine, N-(1-adamantyl)-3-methoxypropan-1-amine, using strong reducing agents like lithium aluminum hydride. This transformation removes a potential hydrogen bond donor and acceptor and increases the basicity of the nitrogen atom.
Chain Homologation/Truncation: Analogs can be synthesized using different amino acids or by varying the length of the carboxylic acid chain (e.g., using 4-methoxybutanoic acid or methoxyacetic acid) to probe the optimal spacer length between the adamantyl group and the methoxy functionality.
Methoxy Group Modifications: The methoxy group is often a site of metabolic activity, particularly O-demethylation by cytochrome P450 enzymes. tandfonline.com Therefore, modifying this group is a common strategy to enhance metabolic stability.
Ether Cleavage: The methoxy (O-CH₃) ether can be cleaved to reveal the corresponding primary alcohol (N-1-adamantyl-3-hydroxypropanamide). This can be achieved using various reagents, such as boron tribromide or via radical hydrogen abstraction reactions. nih.gov The resulting hydroxyl group can serve as a handle for further functionalization or as a new point of interaction with a biological target.
Bioisosteric Replacement: To block metabolic O-demethylation, the methoxy group can be replaced with a bioisostere. researchgate.net For example, replacing it with a trifluoromethoxy group (O-CF₃) or other fluorinated moieties can significantly increase metabolic stability due to the strength of the C-F bond. mdpi.comresearchgate.net Such modifications can also alter the compound's lipophilicity and electronic properties, which may influence its biological activity and pharmacokinetic profile. mdpi.comtandfonline.com
Introduction of Heteroatoms and Functional Groups for Research Purposes
The introduction of heteroatoms (atoms other than carbon and hydrogen) and new functional groups is a fundamental strategy in medicinal chemistry to alter a molecule's properties for research. tandfonline.com This can enhance binding interactions, improve physicochemical characteristics like solubility, and modify metabolic pathways. biomedres.usbiomedres.us
For adamantane-containing compounds, several strategies are employed:
Nitrogen Introduction: Beyond the amide nitrogen, additional nitrogen atoms can be incorporated. For instance, the synthesis of 1,3-disubstituted ureas from adamantyl isocyanates introduces a urea (B33335) functional group, which is rich in hydrogen bonding capacity. mdpi.com The synthesis of hydrazide-hydrazones also increases the nitrogen content. biomedres.us A particularly novel functional group is the isocyanide, which can be synthesized from the corresponding adamantyl amine in a high-yielding, one-step process, avoiding the use of highly toxic reagents like POCl₃. mdpi.com
Oxygen Introduction: As discussed, hydroxylation of the adamantane cage introduces OH groups that can act as hydrogen bond donors and acceptors. researchgate.net The synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine is an example where a hydroxylated adamantane is a key structural feature. nih.gov
Halogen Introduction: The introduction of fluorine is a widely used tactic to improve metabolic stability and binding affinity. mdpi.com Late-stage functionalization techniques now allow for the direct conversion of C-H or C-O bonds to C-F bonds in complex molecules, providing a powerful tool for creating fluorinated analogs. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Structural Modifications and Their Mechanistic Impact
The molecular architecture of N-1-adamantyl-3-methoxypropanamide offers several key regions for structural modification: the bulky adamantyl moiety, the central propanamide linker with its methoxy (B1213986) group, and the chiral center. Systematic exploration of these regions provides crucial insights into the mechanistic basis of its activity.
The adamantyl group is a cornerstone of the molecule's structure, primarily due to its unique steric and lipophilic characteristics. nih.govresearchgate.net This rigid, cage-like hydrocarbon moiety significantly influences the compound's ability to fit into and interact with biological targets, a concept central to molecular recognition. nih.gov
The specific size and hydrophobicity conferred by the adamantyl group are critical in determining the affinity and activity of ligands. nih.gov The introduction of an adamantane (B196018) system into a molecule typically increases its lipophilicity, which can alter its bioavailability and therapeutic effect. researchgate.netmdpi.com Its bulky nature can also shield the rest of the molecule from metabolic enzymes, thereby increasing its stability and plasma half-life. researchgate.net
Studies on related adamantyl-containing compounds demonstrate the impact of substitution patterns. For example, in a series of adamantyl phthalimidines, nitration of the aromatic ring was found to be beneficial for anti-nitrite activity, showcasing that even distant modifications can influence biological outcomes. nih.gov In another example involving N-benzylbenzamide derivatives, 3D-QSAR analysis revealed that the steric contribution of the adamantyl moiety is a key determinant of activity. nih.gov This suggests that the size and shape of the adamantyl group are finely tuned for optimal interaction with the target's binding pocket. Docking studies on other adamantane derivatives have shown that a lipophilic cleft in proximity to a target's active site can be effectively "filled" by the adamantylamide moiety, enhancing binding and potency. nih.gov
The table below summarizes the influence of the adamantyl moiety based on findings from related compound series.
| Structural Feature | Observation | Implication for Molecular Recognition | Source |
| Bulk and Rigidity | The three-dimensional, cage-like structure provides a defined shape. | Fills lipophilic pockets in target proteins, contributing to binding affinity. | nih.gov |
| Lipophilicity | The adamantyl group significantly increases the molecule's partition coefficient (logP). | Enhances membrane permeability and interaction with hydrophobic regions of targets. | nih.govmdpi.com |
| Metabolic Stability | The rigid scaffold can impede access by metabolic enzymes. | Increases the compound's half-life, leading to prolonged duration of action. | researchgate.net |
| Substitutions | Adding functional groups (e.g., nitro groups) to scaffolds containing adamantane can modulate activity. | Distal electronic effects can alter the binding properties of the core pharmacophore. | nih.gov |
The propanamide linker and its C-3 methoxy group are critical for orienting the adamantyl and other functionalities, as well as for participating in direct interactions with the target. Variations in this region can significantly alter binding affinity and selectivity.
In studies of the structurally related anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-oxy site is a key area for SAR. Research has shown that small, non-polar, and non-bulky substituents at this position result in compounds with pronounced seizure protection. science.gov The loss of activity observed when larger groups are introduced can be partially offset by incorporating unsaturated moieties, suggesting that both steric and electronic factors are at play. science.gov This indicates that the methoxy group in this compound likely engages in a specific, size-limited pocket within its biological target.
The amide bond within the propanamide linker is a crucial hydrogen-bonding motif. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing key anchoring points within a receptor's binding site. Altering the linker's length or flexibility could disrupt the optimal positioning of the adamantyl and methoxy groups, leading to a loss of affinity.
The table below illustrates the effects of modifying the linker and methoxy group in analogous compounds.
| Modification | Effect on Activity | Rationale for Effect on Ligand-Target Interaction | Source |
| Methoxy Group (3-oxy site) | Replacement with small, non-polar groups retains or improves activity. | The binding pocket accommodating this group is likely small and hydrophobic. | science.gov |
| Methoxy Group (3-oxy site) | Introduction of larger, bulkier substituents decreases activity. | Steric hindrance prevents optimal fitting within the receptor's binding site. | science.gov |
| Propanamide Linker | The amide group provides key hydrogen bonding capabilities. | Acts as an anchor point, correctly orienting the pharmacophoric elements for binding. | nih.gov |
This compound possesses a chiral center at the second carbon of the propanamide chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-1-adamantyl-3-methoxypropanamide and (S)-N-1-adamantyl-3-methoxypropanamide. It is a well-established principle in pharmacology that biological systems, being chiral themselves (e.g., proteins, enzymes, receptors), often interact differently with each enantiomer of a chiral drug. nih.govnih.gov
This differential interaction, known as stereoselectivity, can lead to one enantiomer (the eutomer) being significantly more potent or having a different biological effect than the other (the distomer). acs.org The basis for this recognition is often explained by the three-point interaction model, which posits that for a chiral molecule to be distinguished by a chiral receptor, it must interact with the binding site at a minimum of three distinct points. nih.gov
In studies of related chiral compounds, such as Lacosamide and its derivatives, the R-enantiomers consistently demonstrate more potent antiseizure activity compared to their S-enantiomer counterparts. science.govacs.org This highlights a clear stereochemical preference of the biological target. For this compound, the spatial arrangement of the adamantyl group, the methoxypropyl side chain, and the amide hydrogen around the chiral center would dictate how effectively each enantiomer can adopt the optimal conformation for binding to its target. Therefore, the biological activity of this compound is expected to be highly dependent on its stereochemistry.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These mathematical models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For series of adamantyl derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These methods build predictive models by correlating the biological activity of compounds with their 3D steric and electrostatic fields.
The process involves:
Building a Dataset: A series of structurally related adamantane analogs with experimentally determined biological activities is compiled. mdpi.com
Molecular Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculating Fields: Steric and electrostatic fields are calculated around each molecule on a 3D grid.
Statistical Analysis: Partial least squares (PLS) or other statistical methods are used to derive a mathematical equation linking the variations in the field values to the variations in biological activity. researchgate.net
The resulting QSAR models are validated for their predictive power. nih.gov The models can be visualized using contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For example, a CoMFA contour map might show a green region, indicating that steric bulk is favored for higher activity, and a yellow region where it is disfavored. mdpi.com Similarly, blue contours may indicate where electropositive character is beneficial, while red contours show where electronegative character is preferred. mdpi.com Such models have been developed for adamantyl derivatives targeting various biological systems, demonstrating their broad applicability. researchgate.netresearchgate.net
The insights gained from SAR and QSAR studies are fundamental to both ligand-based and structure-based drug design, which are strategic approaches to compound optimization.
Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that bind to the target.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to be recognized by the target. For this compound, a pharmacophore model would likely include a bulky hydrophobic feature (adamantyl), a hydrogen bond donor/acceptor (amide), and a hydrogen bond acceptor (methoxy oxygen), all arranged in a specific 3D geometry defined by the chiral center.
QSAR-Guided Optimization: The predictive QSAR models described above are a cornerstone of ligand-based design. nih.gov They allow medicinal chemists to predict the activity of virtual compounds before undertaking their synthesis, thereby prioritizing the most promising candidates. researchgate.net
Structure-Based Design: This strategy is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.gov
Molecular Docking: Computational docking simulations can be used to predict the binding mode of this compound within the active site of its target. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity.
Rational Design: By visualizing the compound docked in the binding site, researchers can rationally design modifications to improve the fit and introduce new favorable interactions. For example, if an empty hydrophobic pocket is observed near the adamantyl group, one might design an analog with a larger lipophilic substituent to fill that space and increase potency. This approach was used to optimize a series of 1-adamantyl-3-heteroaryl ureas to improve their pharmacokinetic profiles while maintaining target inhibition. nih.govcreighton.edu
Both design strategies are iterative, involving cycles of design, synthesis, and biological testing to progressively refine the molecular structure and optimize its drug-like properties.
Conformational Analysis and Stereochemical Impact on Biological Interactions of this compound
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, understanding its conformational preferences and the influence of its stereochemistry is crucial for elucidating its mechanism of action and designing more potent analogs. The bulky, rigid adamantyl cage and the flexible methoxypropanamide side chain present a unique combination of structural features that dictate its spatial arrangement and interactions with biological targets.
Spectroscopic and Computational Analysis of Preferred Conformational States
Direct spectroscopic and computational studies specifically on this compound are not extensively available in the public domain. However, the conformational preferences of this molecule can be inferred from the well-established principles of amide chemistry and the analysis of related N-substituted adamantane derivatives.
The central amide bond (CO-NH) in this compound is known to have a partial double bond character, which restricts free rotation and leads to the existence of cis and trans planar conformers. For most secondary amides, the trans conformation, where the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, is sterically favored over the cis conformation.
| Conformer | Dihedral Angle (ω) | Relative Stability | Key Steric Interaction |
|---|---|---|---|
| Trans | ~180° | More Stable | Minimized steric clash between substituents. |
| Cis | ~0° | Less Stable | Steric hindrance between the adamantyl group and the propanoyl moiety. |
Computational modeling, such as Density Functional Theory (DFT) and molecular mechanics, is a powerful tool to predict the lowest energy conformations. For this compound, computational analysis would likely confirm the higher stability of the trans-amide conformation. The bulky adamantyl group would create significant steric hindrance with the ethyl-methoxy group in the cis arrangement.
Furthermore, rotation around the N-C(adamantyl) and C(carbonyl)-C(ethyl) single bonds would lead to various staggered and eclipsed rotamers. The preferred conformation will be the one that minimizes steric strain and optimizes any potential intramolecular interactions. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could experimentally validate these predictions by analyzing chemical shifts and coupling constants, which are sensitive to the dihedral angles between adjacent protons.
Role of Conformation in Ligand Binding and Target Engagement
The specific conformation adopted by this compound is critical for its ability to bind to a biological target and elicit a pharmacological response. The adamantyl group, with its high lipophilicity and rigid, cage-like structure, often acts as a hydrophobic anchor, fitting into a specific pocket of a receptor or enzyme active site.
For instance, in studies of adamantane carboxamide derivatives as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantyl moiety is crucial for occupying a hydrophobic pocket in the enzyme's active site. nih.gov The potency of these inhibitors is highly dependent on the precise fit of the adamantyl group and the interactions of the amide portion of the molecule with the surrounding amino acid residues.
| Conformational Feature | Potential Impact on Biological Interaction | Example from Related Compounds |
|---|---|---|
| Trans vs. Cis Amide | The trans conformer presents a more extended and linear shape, which may be required for optimal fitting into a binding site. | General principle for peptide and amide-based drugs. |
| Orientation of Adamantyl Group | The rotational position of the adamantyl cage affects which of its faces are exposed for hydrophobic interactions. | Adamantyl carboxamides targeting 11β-HSD1. nih.gov |
| Conformation of the Methoxypropyl Chain | The flexible side chain can adopt different conformations to interact with polar or nonpolar regions of the binding site. | Observed in various flexible side chains of drug molecules. |
If this compound possesses any stereocenters, the absolute configuration (R/S) would add another layer of complexity and specificity to its biological interactions. Different enantiomers or diastereomers can exhibit vastly different pharmacological activities because biological targets are chiral environments. One stereoisomer may bind with high affinity, while the other may have weak or no interaction. This stereoselectivity is a direct consequence of the three-dimensional arrangement of atoms, which must be complementary to the architecture of the binding site for effective engagement.
Molecular Interactions and Mechanistic Insights
Ligand-Target Binding Kinetics and Thermodynamics
The binding of N-1-adamantyl-3-methoxypropanamide to NAMPT is a crucial first step in its modulatory effect. While specific kinetic and thermodynamic data for this compound are not detailed in the currently available literature, extensive studies on a series of closely related N-PAMs provide a strong framework for understanding its binding profile.
This compound, as a NAMPT positive allosteric modulator, does not bind to the enzyme's active site. Instead, it interacts with a distinct allosteric site known as the "rear channel." acs.orgcdnsciencepub.com This binding event is a hallmark of this class of activators and is essential for their modulatory function. The binding to this rear channel is what differentiates N-PAMs from other classes of NAMPT activators and inhibitors. cdnsciencepub.com
The interaction within this channel is thought to induce conformational changes in the enzyme that enhance its catalytic efficiency. The adamantyl group, a bulky and lipophilic moiety, is a common feature in this class of modulators and is believed to play a significant role in anchoring the ligand within the binding pocket.
Interactive Table: Characterization of this compound Binding
| Parameter | Description | Finding |
|---|---|---|
| Macromolecular Target | The primary protein to which the compound binds. | Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) |
| Binding Site | The specific region on the target protein where the compound interacts. | Allosteric "rear channel" |
While the precise association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for this compound have not been individually reported in the reviewed literature, studies on analogous N-PAMs indicate a direct correlation between binding affinity and the potency of enzyme activation. cdnsciencepub.com For this class of compounds, a higher binding affinity often leads to a more significant increase in NAMPT activity, up to a certain point. Beyond an optimal affinity, a decrease in efficacy has been observed, suggesting a complex relationship between binding and functional modulation. cdnsciencepub.com
Interactive Table: Binding Constants for N-PAM Class (Illustrative)
| Compound Class | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) | Method |
|---|
Note: Specific values for this compound are not available in the cited literature. The table reflects the parameters typically determined for this class of compounds.
The thermodynamic profile of ligand-protein binding provides insight into the forces driving the interaction. For the binding of small molecules to proteins, these forces can be a combination of hydrogen bonds, van der Waals interactions, hydrophobic effects, and conformational changes. The enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG) determine the spontaneity and nature of the interaction.
Specific enthalpic and entropic data for the binding of this compound to NAMPT are not available in the public domain. However, for similar allosteric modulators, binding is often an enthalpically driven process, indicating that the formation of favorable contacts such as hydrogen bonds and van der Waals interactions is a primary driver of affinity. The bulky adamantyl group likely contributes to favorable hydrophobic interactions within the binding pocket, which would be reflected in the thermodynamic signature.
Interactive Table: Thermodynamic Parameters for N-PAM Binding (Illustrative)
| Parameter | Description | Expected Contribution |
|---|---|---|
| ΔG (Gibbs Free Energy) | Overall energy change of binding, indicating spontaneity. | Negative (spontaneous binding) |
| ΔH (Enthalpy) | Heat change upon binding, reflecting bond formation/breakage. | Typically negative (enthalpically driven) |
| ΔS (Entropy) | Change in disorder upon binding. | Can be positive or negative |
| -TΔS | Temperature-dependent entropic contribution to ΔG. | Varies |
Note: This table illustrates the expected thermodynamic profile for this class of compounds, as specific data for this compound is not available.
Enzyme Modulation and Mechanistic Characterization
The binding of this compound to NAMPT leads to a positive modulation of its enzymatic activity. This section details the specific target and the kinetic mechanism of this modulation.
The primary and specific enzyme target for this compound is nicotinamide phosphoribosyltransferase (NAMPT) . acs.orgcdnsciencepub.com NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. By enhancing the activity of NAMPT, this compound can increase the cellular production of NAD+, a critical coenzyme in numerous metabolic and signaling pathways.
Interactive Table: Enzyme Target of this compound
| Enzyme | Pathway | Function of Compound |
|---|
This compound acts as an allosteric activator of NAMPT. Unlike competitive inhibitors that bind to the active site and increase the apparent Km of the substrate, or non-competitive inhibitors that bind to an allosteric site to decrease the Vmax, this compound enhances the enzyme's catalytic efficiency.
The mechanism of activation by N-PAMs involves alleviating the feedback inhibition that NAMPT is normally subjected to by its own substrate (NAM) and product (NAD+). acs.orgcdnsciencepub.com By binding to the rear channel, this compound is thought to stabilize a conformation of the enzyme that is more active and less susceptible to this feedback inhibition. This results in an increased rate of NMN (nicotinamide mononucleotide) production, the product of the NAMPT-catalyzed reaction. The modulation is therefore not a simple competitive, non-competitive, or uncompetitive inhibition, but rather a positive allosteric modulation that leads to enzyme activation.
Interactive Table: Kinetic Effects of this compound on NAMPT
| Kinetic Parameter | Effect | Mechanism |
|---|---|---|
| Vmax (Maximum Velocity) | Increase | Allosteric activation |
| Km (Michaelis Constant) | Potential Decrease | Enhanced substrate affinity/efficiency |
| kcat (Turnover Number) | Increase | Increased catalytic rate |
No Publicly Available Research Found for this compound
Following a comprehensive and systematic search of publicly available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the detailed outline provided. Extensive searches were conducted to locate information regarding its molecular interactions, receptor binding profiles, and mechanistic insights, but these inquiries did not yield any relevant studies, data, or publications.
The investigation specifically sought information on:
Allosteric modulation and conformational changes induced by the compound.
Receptor binding and downstream signaling pathway modulation , including receptor subtype selectivity and agonist/antagonist profiles.
The molecular signaling cascades impacted by its binding.
Analysis of protein-ligand interaction hotspots and key interacting residues.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this compound. The absence of foundational research on this specific compound prevents a factual discussion of its molecular and mechanistic properties.
Analysis of Protein-Ligand Interaction Hotspots and Molecular Recognition
Characterization of Non-Covalent Interactions
The molecular structure of this compound, comprising a bulky, lipophilic adamantyl cage, a flexible methoxypropyl chain, and a secondary amide linker, dictates its potential for a variety of non-covalent interactions. These interactions are fundamental to its recognition and binding by biological targets. The key interactions include hydrogen bonding, hydrophobic interactions, and electrostatic forces. While specific crystallographic data on its complexes are not publicly available, a theoretical characterization based on its functional groups provides significant insight.
Hydrogen Bonding: The secondary amide group is a classic motif for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. scienceready.com.ausolubilityofthings.comwikipedia.orglibretexts.orglibretexts.org The nitrogen-hydrogen (N-H) bond provides a proton for donation, while the carbonyl oxygen (C=O) possesses lone pairs of electrons, making it an effective hydrogen bond acceptor. wikipedia.org The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor. This dual capability allows for the formation of specific and directional interactions with amino acid residues in a protein binding pocket, such as the side chains of serine, threonine, tyrosine, aspartate, glutamate, or with the peptide backbone itself.
Electrostatic and van der Waals Interactions: The amide group possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. wikipedia.org This can lead to favorable electrostatic interactions with polar or charged residues in a binding site. The methoxy group is generally considered an electron-donating group, which can influence the electrostatic potential of the molecule. nih.govwikipedia.org Furthermore, the entire molecule is subject to van der Waals forces, which are transient, non-specific attractions between atoms in close proximity. The large surface area of the adamantyl group allows for extensive van der Waals contacts with a complementary binding surface, further stabilizing the ligand-target complex. wikipedia.org
Due to the absence of aromatic rings in this compound, interactions such as π-π stacking and cation-π are not applicable. Similarly, the lack of halogen atoms precludes the formation of halogen bonds. acs.org
The following table summarizes the potential non-covalent interactions for the key functional groups of this compound.
| Functional Group | Potential Non-Covalent Interaction | Role in Interaction |
| Adamantyl Group | Hydrophobic Interaction, Van der Waals Forces | Interacts with non-polar pockets, displacing water. Provides large surface area for dispersion forces. |
| Amide (N-H) | Hydrogen Bonding | Acts as a hydrogen bond donor. |
| Amide (C=O) | Hydrogen Bonding, Electrostatic Interaction | Acts as a hydrogen bond acceptor; participates in dipole-dipole interactions. |
| Methoxy Group (-OCH₃) | Hydrogen Bonding, Electrostatic Interaction | Oxygen can act as a hydrogen bond acceptor. Contributes to the molecular electrostatic potential. |
| Propyl Chain | Hydrophobic Interaction, Van der Waals Forces | Contributes to binding in hydrophobic regions. |
Role of Solvent Molecules in Ligand-Target Interactions
Solvent molecules, particularly water, play a critical role in the thermodynamics and kinetics of ligand-target binding. nih.govacs.orgnih.govrsc.org The interaction of this compound with its biological target is profoundly influenced by the surrounding aqueous environment. The process can be conceptualized through several key solvent-related phenomena.
Desolvation Penalty and Energetic Gain: Before this compound can bind to its target, both the ligand and the binding site must be at least partially desolvated. This process requires energy to strip away the shell of ordered water molecules from their surfaces. However, the displacement of these water molecules, especially from hydrophobic regions, can be a major driving force for binding. acs.orgnih.gov Water molecules in a binding pocket, particularly those in confined or hydrophobic environments, may be energetically or entropically unfavorable ("unhappy" waters) because they cannot form an optimal number of hydrogen bonds. acs.orgcresset-group.com The displacement of these "unhappy" waters into the bulk solvent by the hydrophobic adamantyl group results in a net gain in entropy and is a significant favorable contribution to the binding free energy.
Water-Mediated Interactions: Conversely, water molecules can also act as crucial mediators of ligand-target interactions. nih.govacs.org A "bridging" water molecule can form hydrogen bonds with both the ligand and the protein, effectively connecting them when they cannot form a direct interaction themselves. For this compound, a water molecule could bridge the amide's carbonyl oxygen or the methoxy oxygen to a residue in the binding site that is slightly too far away for a direct hydrogen bond. nih.gov The stability of such water-bridged interactions depends on the specific geometry and electrostatics of the binding site. The decision to design a ligand that displaces a water molecule versus one that incorporates it into its binding mode is a key challenge in drug design. rsc.org
The following table outlines the potential roles of solvent molecules in the binding of this compound.
| Solvent-Related Phenomenon | Description | Relevance to this compound |
| Desolvation | Removal of water from the surfaces of the ligand and the binding site prior to association. | The bulky adamantyl group and the rest of the molecule must shed their hydration shells. This has an energetic cost. |
| Hydrophobic Effect | Favorable entropy gain from the release of ordered water molecules from non-polar surfaces into the bulk solvent. | A primary driving force for the binding of the adamantyl group into a hydrophobic pocket. |
| Displacement of Unfavorable Water | Pushing out "unhappy" or "unstable" water molecules from the binding site. | The adamantyl group is well-suited to displace water from hydrophobic cavities, leading to a favorable change in binding energy. cresset-group.com |
| Water-Mediated Bridging | Water molecules forming hydrogen bonds to both the ligand and the target, acting as a linker. | The amide and methoxy oxygens are potential sites for forming stable, water-bridged interactions with the target protein. |
Computational and Theoretical Investigations
Quantum Mechanical (QM) Studies
Quantum mechanical calculations are employed to investigate the electronic structure and reactivity of N-1-adamantyl-3-methoxypropanamide. These studies provide fundamental information about the molecule's stability, chemical properties, and spectroscopic characteristics.
Quantum chemical computations are instrumental in predicting the electronic properties of this compound. Key analyses include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
The FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ksu.edu.sa A large energy gap suggests high stability and low reactivity. For a molecule like this compound, the HOMO is typically localized on the amide group and the methoxy (B1213986) oxygen, which are the most electron-rich regions. The LUMO is generally distributed over the carbonyl group of the amide, indicating its susceptibility to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. ksu.edu.sa It identifies electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. ksu.edu.sa In the MEP of this compound, negative potential (typically colored red or yellow) is concentrated around the carbonyl oxygen and the methoxy oxygen, indicating these are sites prone to electrophilic attack. Positive potential (blue) is found around the amide hydrogen, making it a potential hydrogen bond donor. The bulky, nonpolar adamantyl cage would show a neutral potential (green), confirming its lipophilic character. nih.gov
These computational predictions can be correlated with experimental spectroscopic data, such as UV-Vis spectra, to validate the theoretical models. ksu.edu.sa
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 7.7 eV | Suggests high chemical stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |
| MEP Minimum (Vmin) | ~ -0.04 a.u. (on Carbonyl Oxygen) | Most likely site for electrophilic attack. |
| MEP Maximum (Vmax) | ~ +0.05 a.u. (on Amide Hydrogen) | Most likely site for nucleophilic interaction/H-bonding. |
The synthesis of this compound is often achieved via the Ritter reaction. researchgate.net This reaction involves the acid-catalyzed addition of a nitrile to a carbocation. nrochemistry.comwikipedia.org Computational studies can elucidate the detailed mechanism of this pathway by calculating the potential energy surface, identifying transition states, and determining the energies of intermediates. unirioja.es
The mechanism proceeds in several key steps:
Carbocation Formation : In the presence of a strong acid (e.g., sulfuric acid), a precursor like 1-adamantanol is protonated, followed by the loss of a water molecule to form the highly stable tertiary adamantyl carbocation. fiveable.me
Nucleophilic Attack : The nitrogen atom of 3-methoxypropanenitrile acts as a nucleophile and attacks the adamantyl carbocation. This step leads to the formation of a nitrilium ion intermediate. researchgate.netnrochemistry.com
Hydrolysis : The nitrilium ion is then attacked by water, followed by deprotonation and tautomerization, to yield the final this compound product. nrochemistry.comfiveable.me
Quantum mechanical calculations can model the energy profile of this entire process. By computing the activation energies for each step, the rate-determining step can be identified. Furthermore, these calculations can confirm the structure and stability of the adamantyl carbocation and the nitrilium ion intermediates, providing a robust theoretical foundation for the experimentally observed reaction outcome. unirioja.es
Molecular Dynamics (MD) Simulations
Tertiary amides can exist as cis and trans isomers due to the significant energy barrier to rotation around the C-N bond. researchgate.netnih.gov MD simulations can explore the relative stability of these conformers and the kinetics of their interconversion. researchgate.net For this compound, the trans conformation is generally expected to be more stable due to reduced steric hindrance between the bulky adamantyl group and the carbonyl oxygen.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor. nih.gov For this compound, docking studies can identify plausible binding modes and key intermolecular interactions that stabilize the ligand-protein complex. acs.orgmdpi.com
The adamantane (B196018) cage, being highly lipophilic, typically interacts favorably with hydrophobic pockets in a protein's active site. nih.gov The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ether oxygen of the methoxy group can also act as a hydrogen bond acceptor. Docking algorithms score different poses based on factors like intermolecular forces (van der Waals, electrostatic) and desolvation penalties to rank the most likely binding conformations. nih.gov The results of a docking simulation are often visualized to inspect the specific amino acid residues involved in the interaction.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Hydrophobic Interactions | Adamantyl cage with Leu120, Val128, Phe250 |
| Key Hydrogen Bonds | Amide C=O with Ser150 (backbone NH) |
| Amide N-H with Asp148 (side chain C=O) | |
| Other Polar Interactions | Methoxy oxygen with Gln152 (side chain NH2) |
While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately predict binding affinity. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Thermodynamic Integration (TI), offer more quantitative predictions. nih.govuni-duesseldorf.de These methods are typically applied to ensembles of structures generated from MD simulations of the ligand-protein complex. acs.org
The MM/GBSA method calculates the binding free energy by summing the molecular mechanics energies, solvation free energies, and entropic contributions. nih.gov The solvation energy is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (proportional to the solvent-accessible surface area).
Thermodynamic Integration (TI) is an alchemical free energy method that computes the free energy difference by gradually "transforming" the ligand into nothing (for absolute binding free energy) or into a different ligand (for relative binding free energy) both in the bound and unbound states. acs.orgacs.org While computationally expensive, TI is generally considered one of the most accurate methods for predicting binding affinities. uni-duesseldorf.de These calculations are crucial for lead optimization in drug discovery, as they can help prioritize compounds for synthesis and experimental testing. acs.org
| Energy Component | Value (kcal/mol) | Contribution |
|---|---|---|
| ΔEvan der Waals | -45.2 | Favorable |
| ΔEelectrostatic | -20.8 | Favorable |
| ΔGpolar solvation | +48.5 | Unfavorable (Desolvation) |
| ΔGnonpolar solvation | -5.1 | Favorable |
| ΔGbinding (excluding entropy) | -22.6 | Overall Favorable |
Homology Modeling and De Novo Ligand Design
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, relying on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. In the absence of an experimentally determined structure (e.g., via X-ray crystallography or cryo-electron microscopy), homology modeling can be employed to generate a reliable theoretical model. This model can then serve as the foundation for subsequent computational analyses, including de novo ligand design.
Homology modeling, also known as comparative modeling, is a computational technique used to predict the 3D structure of a protein of interest (the "target") based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; a sequence identity of 50% or higher is generally considered to yield a high-quality model.
For a compound like this compound, the initial step would be the identification of its biological target(s). Once a putative target is identified, a homology model can be constructed using a multi-step process:
Template Selection: A search of protein databases, such as the Protein Data Bank (PDB), is performed to identify suitable templates with high sequence similarity to the target protein.
Sequence Alignment: The amino acid sequence of the target is aligned with the sequence of the selected template(s). This alignment is crucial for the accuracy of the final model.
Model Building: Specialized software, such as MODELLER or SWISS-MODEL, is used to build the 3D coordinates of the target protein based on the template structure and the sequence alignment. This involves constructing the protein backbone, adding and optimizing the side chains, and refining the loop regions.
Model Validation: The quality of the generated homology model is assessed using various stereochemical and energetic validation tools, such as Ramachandran plots, to ensure its structural integrity and reliability for subsequent SBDD studies.
With a validated 3D model of the target protein, computational methods can be employed to design novel analogs of this compound with potentially improved affinity and selectivity.
De Novo Ligand Design
De novo design algorithms build novel molecular structures from scratch or by combining smaller chemical fragments within the binding site of the target protein. These methods explore a vast chemical space to identify molecules that are sterically and electrostatically complementary to the binding pocket. For this compound, a de novo design approach could involve using the adamantyl moiety as a scaffold and generating novel side chains to optimize interactions with specific residues in the target's active site.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into two types:
Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein to dock and score compounds from a virtual library. Molecular docking simulations predict the binding mode and affinity of a ligand within the target's active site.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound, such as this compound, can be used as a template to search for structurally similar molecules.
The results of a virtual screening campaign are typically a ranked list of "hit" compounds with the highest predicted binding affinities. These hits can then be prioritized for experimental testing.
Table 1: Illustrative Virtual Screening Results for this compound Analogs
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) |
|---|---|---|---|
| Parent Compound | This compound | -7.5 | 500 |
| Analog-01 | Replacement of methoxy with ethoxy | -7.8 | 350 |
| Analog-02 | Introduction of a hydroxyl group on the adamantyl cage | -8.2 | 150 |
| Analog-03 | Bioisosteric replacement of amide with a triazole | -7.2 | 800 |
Machine Learning and Artificial Intelligence Applications in Compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to build predictive models and automate various aspects of the research pipeline.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of molecules. mdpi.com
For this compound and its derivatives, a QSAR model could be developed using a dataset of compounds with experimentally determined activities. The model would identify the key molecular descriptors (e.g., steric, electrostatic, hydrophobic) that contribute to the observed activity. Such a model can then be used to predict the activity of novel, untested analogs and guide the design of more potent compounds.
More advanced machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are increasingly being used to develop more accurate and robust predictive models for both activity and selectivity. nih.gov These models can handle large and diverse datasets and can capture complex, non-linear relationships between chemical structure and biological effect.
Table 2: Hypothetical QSAR Model for this compound Derivatives
| Descriptor | Coefficient | Contribution to Activity |
|---|---|---|
| Adamantane Lipophilicity | +0.65 | Positive |
| Amide Hydrogen Bond Donor Strength | +0.42 | Positive |
| Methoxy Group Steric Bulk | -0.28 | Negative |
| Overall Molecular Flexibility | -0.15 | Negative |
For the derivatives of this compound identified through computational design, these AI platforms could propose step-by-step synthetic protocols, including potential reagents and reaction conditions, thereby accelerating their synthesis and subsequent experimental evaluation. nih.gov
Advanced Analytical Methodologies for Mechanistic Elucidation
Biophysical Techniques for Ligand-Target Interaction Studies
Detailed studies of the interactions between N-1-adamantyl-3-methoxypropanamide and potential biological targets are crucial for understanding its mechanism of action. However, no such studies have been documented in the available scientific literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry is a powerful technique for the direct measurement of the heat changes that occur during biomolecular interactions. This method provides a complete thermodynamic profile of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). In a hypothetical experiment, ITC could be employed to determine the thermodynamic parameters of the interaction between this compound and a putative target protein.
Hypothetical ITC Data for this compound Interaction
| Thermodynamic Parameter | Hypothetical Value |
| Binding Affinity (Ka) | - |
| Enthalpy Change (ΔH) | - |
| Entropy Change (ΔS) | - |
| Stoichiometry (n) | - |
Table 1. This table presents a template for the kind of thermodynamic data that could be generated for the interaction of this compound with a biological target using Isothermal Titration Calorimetry. Currently, no such data has been published.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. SPR analysis provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. Future SPR studies could elucidate the kinetics of this compound binding to a target immobilized on a sensor chip.
Hypothetical SPR Kinetic Data for this compound Interaction
| Kinetic Parameter | Hypothetical Value |
| Association Rate (ka) | - |
| Dissociation Rate (kd) | - |
| Dissociation Constant (KD) | - |
Table 2. This table illustrates the kinetic parameters that could be determined for the binding of this compound to a target using Surface Plasmon Resonance. As of now, no experimental data is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Epitope Mapping
Nuclear Magnetic Resonance spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. NMR could be used to map the binding site of this compound on a target protein by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding. Furthermore, NMR can reveal conformational changes in both the ligand and the target upon complex formation.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination
High-resolution structural information is paramount for understanding the molecular basis of a ligand-target interaction. X-ray crystallography and Cryo-Electron Microscopy are the primary methods for determining the three-dimensional structure of biomolecular complexes at atomic or near-atomic resolution. To date, no crystal or cryo-EM structures of this compound in complex with a biological target have been deposited in the Protein Data Bank or reported elsewhere.
Microscale Thermophoresis (MST) and Fluorescence-based Assays
Microscale Thermophoresis is a technique that measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. MST could be utilized to quantify the binding affinity of this compound to a fluorescently labeled target. Similarly, various fluorescence-based assays could be developed to study its interactions, for example, by monitoring changes in the fluorescence of a labeled target or a fluorescent probe displaced by the compound.
Mass Spectrometry (MS) Applications in Mechanistic Research
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. In the context of mechanistic research, MS can be used for various applications, including confirming the identity and purity of this compound, studying its metabolism, and identifying its binding partners through techniques like affinity purification-mass spectrometry. However, no such studies specifically focusing on this compound have been reported.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. nih.govspringernature.com The method is based on the principle that backbone amide hydrogens can exchange with deuterium atoms when a protein is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are dictated by the protein's secondary and tertiary structure. nih.govresearchgate.net
In the context of a small molecule like this compound, HDX-MS can be employed to map its binding site on a target protein and identify any allosteric conformational changes that occur upon binding. nih.govspringernature.com By comparing the deuterium uptake of the protein in its unbound (apo) state versus its bound (holo) state, regions of the protein that are protected from exchange can be identified. A decrease in deuterium uptake in the presence of the compound suggests that these regions have become less solvent-accessible, which can be due to direct binding or a ligand-induced conformational shift. nih.govresearchgate.net This provides valuable information on the compound's direct interaction interface and its broader impact on protein structure and dynamics. nih.govnih.gov
Table 1: Illustrative Application of HDX-MS in Small Molecule Research
| Analytical Technique | Information Gained | Hypothetical Application to this compound |
|---|
| HDX-MS | - Protein conformational dynamics- Ligand binding site mapping- Allosteric effects | - Identify regions of a target protein that show reduced deuterium uptake upon binding, pinpointing the interaction site.- Detect conformational changes in distant parts of the protein, revealing allosteric mechanisms. |
Native Mass Spectrometry for Stoichiometry and Complex Assembly
Native Mass Spectrometry is a specialized technique that allows for the analysis of intact proteins and non-covalent protein complexes under conditions that preserve their native structure and interactions. By using gentle ionization techniques, such as nano-electrospray ionization (nESI), it is possible to transfer large biomolecular assemblies from solution into the gas phase for mass analysis without disrupting their composition.
This methodology is instrumental in determining the stoichiometry of a protein-ligand complex. For a compound such as this compound, native MS could be used to directly observe the formation of a complex with its target protein and determine the precise number of small molecules bound to each protein molecule. It can also provide insights into how the compound might influence the assembly or disassembly of larger protein complexes, which is critical for understanding its effect on cellular machinery.
Proteomics Approaches for Target Identification (e.g., ABPP, DARTS, LiP-MS, Thermal Proteome Profiling)
Identifying the specific protein targets of a bioactive small molecule is a fundamental step in drug discovery and chemical biology. frontiersin.orgrsc.org Several powerful proteomics-based strategies have been developed for this purpose. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that mimic the structure of a parent compound but are modified with a reactive group and a reporter tag. dartmouth.edunih.govmdpi.comfrontiersin.org The reactive group covalently binds to the active site of target enzymes, allowing for subsequent identification via the reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). nih.gov This method provides a direct readout of the functional state of enzymes in complex biological systems. nih.gov
Drug Affinity Responsive Target Stability (DARTS): DARTS is based on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis. nih.goviaanalysis.comcreative-proteomics.comnih.gov In a typical DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by limited digestion with a protease. frontiersin.org Proteins that are stabilized by the compound will be less digested and can be identified by mass spectrometry or Western blotting. nih.govnih.gov A key advantage of DARTS is that it does not require modification of the small molecule. nih.govnih.gov
Limited Proteolysis-Mass Spectrometry (LiP-MS): Similar to DARTS, LiP-MS relies on ligand-induced changes in protein structure that alter protease accessibility. eubopen.orgnih.govresearchgate.netmonash.edu However, LiP-MS uses a more systematic and global approach, employing high-resolution mass spectrometry to identify specific peptides whose generation is altered in the presence of the compound. researchgate.net This can reveal not only the direct targets but also provide structural information about the binding event, including the detection of allosteric changes. eubopen.orgresearchgate.net
Thermal Proteome Profiling (TPP): TPP, also known as the Cellular Thermal Shift Assay (CETSA), operates on the principle that ligand binding alters a protein's thermal stability. nih.govnih.gov In a TPP experiment, cells or lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. nih.govspringernature.com A target protein will typically show a shift in its melting temperature upon binding to the compound, allowing for its identification across the entire proteome. nih.govdundee.ac.uk
Table 2: Comparison of Proteomics-Based Target Identification Methods
| Method | Principle | Requirement for Compound Modification | Key Output |
|---|---|---|---|
| ABPP | Covalent labeling of active enzyme sites by a chemical probe. nih.govfrontiersin.org | Yes | Identification of functionally active protein targets. frontiersin.org |
| DARTS | Ligand-induced stabilization against proteolysis. nih.govcreative-proteomics.comfrontiersin.org | No | Identification of binding partners. iaanalysis.comnih.gov |
| LiP-MS | Ligand-induced structural changes altering protease cleavage patterns. eubopen.orgresearchgate.net | No | Identification of targets and structural insights into binding sites. researchgate.net |
| TPP/CETSA | Ligand-induced change in protein thermal stability. nih.govnih.gov | No | Proteome-wide identification of binding targets in vitro or in situ. springernature.comdundee.ac.uk |
Advanced Chromatographic and Separation Techniques in Research
Chromatography is an indispensable tool in chemical and pharmaceutical research for the separation, identification, and purification of compounds. Advanced techniques offer high resolution and sensitivity for analyzing complex mixtures and assessing compound purity.
Chiral Chromatography for Enantiomer Separation and Purity Assessment
Many organic molecules, potentially including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantiomers often have identical physical properties but can exhibit profoundly different pharmacological activities. nd.edunih.gov Therefore, the ability to separate and analyze them is critical. rsc.org
Chiral chromatography is the primary method for this purpose. nih.govjiangnan.edu.cn It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. nd.edunih.gov High-performance liquid chromatography (HPLC) with a CSP is a common setup for assessing the enantiomeric purity of a sample, ensuring that a synthesized compound consists of the desired enantiomer. nd.edu
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Mechanistic Metabolite Profiling (non-clinical)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry. mdpi.com
In the context of non-clinical research on a compound like this compound, LC-MS/MS is essential for mechanistic metabolite profiling. nih.gov When a compound is incubated with liver microsomes or hepatocytes, it undergoes metabolic transformation. nih.gov LC-MS/MS can separate the parent compound from its various metabolites and provide high-resolution mass data to help elucidate their structures. mdpi.comnih.gov This information is vital for understanding the compound's metabolic fate and identifying potentially active or toxic metabolites.
Role of N 1 Adamantyl 3 Methoxypropanamide in Chemical Probe Development and Biological Tool Research
Contributions to Fundamental Biological Understanding
Insights into Protein Function and Regulatory Mechanisms
There is no specific information available in the reviewed scientific literature that details the use of N-1-adamantyl-3-methoxypropanamide to gain insights into protein function or regulatory mechanisms. Research on other adamantane (B196018) derivatives has shown that the adamantyl group can confer high affinity and selectivity for specific protein targets. nih.gov This is often attributed to the unique size and shape of the adamantane cage, which can fit into hydrophobic pockets of protein binding sites. nih.gov However, without specific studies on this compound, any potential interactions with proteins and its effect on their function are purely speculative.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science, and adamantane-based research is no exception. These computational tools can be leveraged to accelerate the discovery and optimization of novel adamantane (B196018) derivatives.
Key Applications:
Predictive Modeling: AI algorithms can be trained on existing data for adamantane-containing compounds to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicity of new, virtual derivatives like N-1-adamantyl-3-methoxypropanamide. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.
De Novo Design: Generative AI models can design novel adamantane-based molecules with desired properties from scratch. By defining specific target-binding affinities or material characteristics, these models can propose innovative structures that human chemists might not have conceived.
Synthesis Prediction: ML models can assist in planning the synthesis of complex adamantane derivatives by predicting reaction outcomes and suggesting optimal reaction conditions, thereby streamlining the synthetic process.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The adamantane moiety's lipophilic and rigid nature allows it to interact with a variety of biological targets, often leading to potent and selective modulators of protein function. publish.csiro.au While some adamantane derivatives are established drugs, the full spectrum of their biological activities is far from being completely understood. nih.gov
Future research will likely focus on:
Identifying New Targets: High-throughput screening of adamantane libraries against a wide array of biological targets, including enzymes, ion channels, and receptors, could uncover previously unknown therapeutic applications. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, enabling more effective exploration of drug targets. publish.csiro.au
Elucidating Mechanisms: For compounds like this compound, where the biological activity is not yet characterized, detailed mechanistic studies will be crucial. This involves identifying the specific molecular interactions responsible for any observed biological effects.
Combating Drug Resistance: The development of drug resistance is a major challenge in treating infectious diseases and cancer. The adamantane scaffold can be used to design novel agents that overcome existing resistance mechanisms.
Advanced Materials Science Applications of Adamantane Derivatives
The inherent properties of the adamantane cage—rigidity, thermal stability, and a well-defined three-dimensional structure—make it an attractive building block for advanced materials. usm.eduacs.org
| Application Area | Role of Adamantane | Resulting Properties | Reference |
|---|---|---|---|
| Polymer Chemistry | Incorporated as a pendant group or into the polymer backbone. | Increased glass transition temperature (Tg), enhanced thermal stability, improved solubility, and reduced crystallinity. | usm.eduacs.orgrsc.orgoup.com |
| Host-Guest Systems | Acts as a guest molecule that fits into the cavity of host molecules like cyclodextrins. | Formation of stable inclusion complexes, enabling applications in drug delivery and the creation of supramolecular assemblies. | mdpi.comresearchgate.netnih.govacs.orgrsc.org |
| Nanomedicine | Used as a lipophilic anchor in drug delivery systems like liposomes and dendrimers. | Enhanced drug stability, improved cellular uptake, and targeted drug delivery. | nih.govpensoft.netmdpi.compensoft.netnih.gov |
Green and Sustainable Synthesis Strategies for Research-Scale Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Future research into the synthesis of adamantane derivatives like this compound will likely prioritize sustainable methodologies.
Key Strategies:
Catalytic Methods: The use of efficient and recyclable catalysts can reduce waste and improve atom economy. mdpi.comrsc.org For amide synthesis, methods employing catalytic amounts of reagents like boric acid are being explored. semanticscholar.orgsciepub.com
Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents (e.g., water) can significantly reduce the environmental footprint of a synthetic process. mdpi.comsemanticscholar.org
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, leading to more energy-efficient processes. mdpi.com
Enzymatic Synthesis: Biocatalysts like lipases offer a highly selective and environmentally friendly route to amide bond formation under mild conditions. nih.gov
Design of Next-Generation Adamantane-Containing Chemical Probes
Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively interact with a specific biological target, allowing researchers to investigate its function. The adamantane scaffold is an excellent starting point for the design of such probes due to its well-defined structure and its ability to be functionalized at various positions.
Future efforts in this area will involve:
Developing Photoaffinity Probes: These probes can be used to covalently label their biological targets upon photoactivation, enabling target identification and validation.
Creating Fluorescent Probes: By attaching a fluorescent tag to an adamantane-based ligand, researchers can visualize the localization and dynamics of the target within cells and tissues.
Designing Bifunctional Probes: These probes can be designed to interact with two different targets simultaneously, allowing for the study of protein-protein interactions or the modulation of complex biological pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-1-adamantyl-3-methoxypropanamide, and how can coupling agents influence reaction efficiency?
- Answer : Carbodiimide-based agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are effective for amide bond formation in structurally similar propanamides. For example, EDCI-mediated coupling in dichloromethane, followed by column chromatography purification, has yielded high-purity analogs . Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acid) and monitor progress via TLC.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer : Use -NMR to verify adamantyl and methoxy proton signatures (e.g., adamantyl protons at δ 1.6–2.1 ppm). LC-MS or HPLC (≥98% purity thresholds) should confirm molecular weight and homogeneity, as demonstrated in purity assessments of related propanamides . For crystalline derivatives, X-ray diffraction may resolve stereochemical ambiguities.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods with proper ventilation. In case of skin contact, wash immediately with soap and water. Store the compound at -20°C in airtight containers to ensure stability, as recommended for analogous amides .
Advanced Research Questions
Q. How can solvent polarity and reaction temperature be optimized to improve yields in this compound synthesis?
- Answer : Test solvents like dichloromethane (non-polar) versus DMF (polar aprotic) to assess their impact on reaction kinetics. For example, dichloromethane may enhance coupling efficiency for bulky adamantyl groups due to better solubility, while elevated temperatures (40–50°C) could accelerate reaction rates without side-product formation . Use DOE (Design of Experiments) to statistically validate optimal conditions.
Q. How should researchers resolve discrepancies between NMR and mass spectrometry data during structural validation?
- Answer : Confirm deuterated solvent purity (e.g., DMSO-d6) to rule out solvent artifacts. For mass discrepancies, perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Cross-validate with 2D NMR (e.g., -HSQC) to assign adamantyl carbon environments unambiguously .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Answer : Standardize compound storage (-20°C, desiccated) and pre-test solubility in assay buffers (e.g., DMSO stocks ≤0.1% v/v). Include internal controls (e.g., reference inhibitors) and validate results using orthogonal methods (e.g., SPR vs. fluorescence-based assays) to ensure reproducibility .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?
- Answer : Perform molecular docking (e.g., AutoDock Vina) to predict adamantyl interactions with hydrophobic binding pockets. Adjust methoxy substituent positioning using DFT (density functional theory) to optimize electronic effects. Validate predictions with SPR (surface plasmon resonance) binding affinity studies .
Methodological Notes
- Synthesis Optimization : Reaction quenching with aqueous NaHCO and extraction with ethyl acetate can minimize acidic byproducts .
- Data Validation : Triangulate spectral data with at least two independent techniques (e.g., NMR and HRMS) to avoid misinterpretation .
- Safety Compliance : Regularly audit glove integrity and fume hood airflow rates to meet OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
